molecular formula C17H12ClN3OS B7744476 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-2H-pyrrol-3-one

Cat. No.: B7744476
M. Wt: 341.8 g/mol
InChI Key: DOIKKFGLDHSGIH-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-2H-pyrrol-3-one is a heterocyclic compound that features a pyrrolone core substituted with amino, benzothiazolyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-chlorobenzaldehyde, benzothiazole-2-amine, and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-2H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-2H-pyrrol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and pyrrolone moieties can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

    5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one: Similar structure but with a different position of the chlorine atom, potentially altering its properties.

Uniqueness

The presence of the 3-chlorophenyl group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-2H-pyrrol-3-one imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-10-4-3-5-11(8-10)21-9-13(22)15(16(21)19)17-20-12-6-1-2-7-14(12)23-17/h1-8H,9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIKKFGLDHSGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC(=CC=C2)Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC(=CC=C2)Cl)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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